molecular formula C36H48N4 B11965790 2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11965790
M. Wt: 536.8 g/mol
InChI Key: WQOLVHMCJKZTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and further derivatization . One common method includes the reaction of o-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of a benzimidazole core with a hexadecylamino group, which may enhance its lipophilicity and biological activity. This structural uniqueness can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C36H48N4

Molecular Weight

536.8 g/mol

IUPAC Name

2-benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C36H48N4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-26-38-35-31(27-30-22-17-16-18-23-30)29(2)32(28-37)36-39-33-24-19-20-25-34(33)40(35)36/h16-20,22-25,38H,3-15,21,26-27H2,1-2H3

InChI Key

WQOLVHMCJKZTFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.